molecular formula C15H20O6 B1604817 Glyceryl trimethacrylate CAS No. 7401-88-9

Glyceryl trimethacrylate

Cat. No.: B1604817
CAS No.: 7401-88-9
M. Wt: 296.31 g/mol
InChI Key: NEBBLNDVSSWJLL-UHFFFAOYSA-N
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Description

Glyceryl trimethacrylate is a chemical compound with the molecular formula C15H20O6. It is a derivative of glycerol and methacrylic acid, and it is commonly used in the production of polymers and copolymers. This compound is known for its ability to form cross-linked networks, making it valuable in various industrial applications, including coatings, adhesives, and dental materials.

Mechanism of Action

Target of Action

Glyceryl trimethacrylate (GTMA) is a type of methacrylate ester, which is widely used in various fields

Mode of Action

The mode of action of GTMA is not well-understood due to its primary use in industrial applications rather than biological or therapeutic contexts. As a methacrylate ester, GTMA is likely to undergo polymerization in the presence of a suitable initiator or under the influence of heat or light. This property is often exploited in the production of resins, coatings, and adhesives .

Pharmacokinetics

Given its chemical structure and properties, it is reasonable to hypothesize that GTMA may have low bioavailability due to its potential to rapidly polymerize and its relatively high molecular weight .

Result of Action

Methacrylates like gtma can cause skin and eye irritation, and may have respiratory effects . These effects are likely due to the physical properties of the compound and its metabolites, rather than specific interactions with biological macromolecules.

Action Environment

The action of GTMA can be influenced by various environmental factors. For example, the presence of initiators can trigger the polymerization of GTMA. Additionally, factors such as temperature and light exposure can influence the rate of this reaction . In a biological context, the presence of various enzymes and other biomolecules could potentially influence the reactivity and stability of GTMA.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl trimethacrylate can be synthesized through the esterification of glycerol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:

[ \text{Glycerol} + 3 \text{Methacrylic Acid} \rightarrow \text{this compound} + 3 \text{Water} ]

Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Glyceryl trimethacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form cross-linked polymers.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form glycerol and methacrylic acid.

    Addition Reactions: The methacrylate groups can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or UV conditions.

    Hydrolysis: Acidic or basic conditions with water.

    Addition Reactions: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Polymerization: Cross-linked polymers and copolymers.

    Hydrolysis: Glycerol and methacrylic acid.

    Addition Reactions: Various adducts depending on the nucleophile used.

Scientific Research Applications

Glyceryl trimethacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Utilized in the development of hydrogels for tissue engineering and drug delivery systems.

    Medicine: Employed in dental materials, such as composite resins and adhesives, due to its biocompatibility and mechanical properties.

    Industry: Applied in coatings, adhesives, and sealants for its ability to form durable and resistant films.

Comparison with Similar Compounds

    Glycidyl methacrylate: Similar in structure but contains an epoxide group instead of a hydroxyl group.

    Trimethylolpropane trimethacrylate: Contains three methacrylate groups but is derived from trimethylolpropane instead of glycerol.

    Ethylene glycol dimethacrylate: Contains two methacrylate groups and is derived from ethylene glycol.

Uniqueness: Glyceryl trimethacrylate is unique due to its combination of three methacrylate groups and a glycerol backbone. This structure allows for the formation of highly cross-linked networks with enhanced mechanical properties and chemical resistance. Additionally, its biocompatibility makes it suitable for medical and dental applications.

Properties

IUPAC Name

2,3-bis(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-9(2)13(16)19-7-12(21-15(18)11(5)6)8-20-14(17)10(3)4/h12H,1,3,5,7-8H2,2,4,6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBBLNDVSSWJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COC(=O)C(=C)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59822-79-6
Record name 2-Propenoic acid, 2-methyl-, 1,1′,1′′-(1,2,3-propanetriyl) ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=59822-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10995312
Record name Propane-1,2,3-triyl tris(2-methylprop-2-enoate)
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Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7401-88-9
Record name 1,1′,1′′-(1,2,3-Propanetriyl) tris(2-methyl-2-propenoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7401-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol trimethacrylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007401889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl trimethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Propane-1,2,3-triyl tris(2-methylprop-2-enoate)
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Record name Glycerol trimethacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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